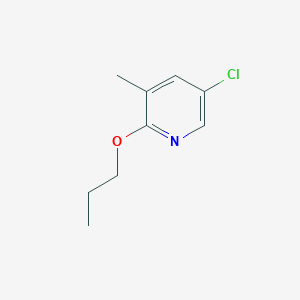
1,3-Dichloro-4-ethoxy-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-4-ethoxy-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C8H7Cl2FO. It is known for its unique chemical properties and is used in various fields, including medical research, environmental research, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for similar compounds often involve the chlorination and fluorination of benzene derivatives. For example, the chlorination of 3-chloro-4-fluoronitrobenzene can yield 1,3-dichloro-4-fluorobenzene
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond with an electrophile.
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium-catalyzed cross-coupling with organoboron reagents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts and organoboron compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
Applications De Recherche Scientifique
1,3-Dichloro-4-ethoxy-2-fluorobenzene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of biological pathways and interactions involving halogenated aromatic compounds.
Medicine: It can be used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-4-ethoxy-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-4-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,3-Dichloro-2-ethoxy-4-fluorobenzene: Similar but with different positioning of the ethoxy group.
2,4-Dichloro-1-fluorobenzene: Similar but with different positioning of the chlorine and fluorine atoms.
Uniqueness
1,3-Dichloro-4-ethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
1,3-dichloro-4-ethoxy-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQAYFNMYFXXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8029552.png)






